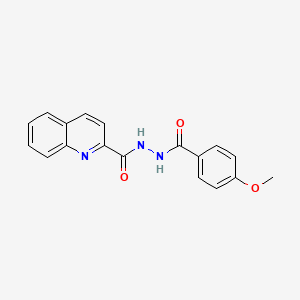
1-Bromo-5-chloro-3-fluoro-2-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-chloro-3-fluoro-2-isopropoxybenzene is an organic compound with the molecular formula C9H9BrClFO It is a halogenated aromatic ether, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an isopropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-3-fluoro-2-isopropoxybenzene typically involves the halogenation of a suitable aromatic precursor. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-fluoro-2-isopropoxyaniline.
Halogenation: The aromatic compound undergoes bromination and chlorination reactions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe), while chlorination can be performed using chlorine (Cl2) under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-chloro-3-fluoro-2-isopropoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted aromatic ethers or amines.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Hydrogenated aromatic compounds.
Applications De Recherche Scientifique
1-Bromo-5-chloro-3-fluoro-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-chloro-3-fluoro-2-isopropoxybenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3-chloro-2-fluoro-5-isopropoxybenzene
- 1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene
- 1-Bromo-2-chloro-5-fluoro-3-isopropoxybenzene
Uniqueness
1-Bromo-5-chloro-3-fluoro-2-isopropoxybenzene is unique due to its specific arrangement of halogen atoms and the isopropoxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C9H9BrClFO |
|---|---|
Poids moléculaire |
267.52 g/mol |
Nom IUPAC |
1-bromo-5-chloro-3-fluoro-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(10)3-6(11)4-8(9)12/h3-5H,1-2H3 |
Clé InChI |
UUBQRTDVAWZRDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1Br)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)







![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B14018342.png)

![7-Methyl-3-(4-methylphenyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14018346.png)


